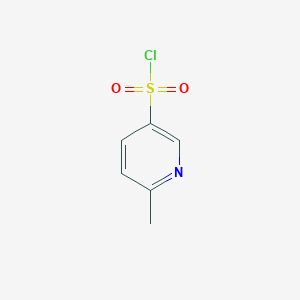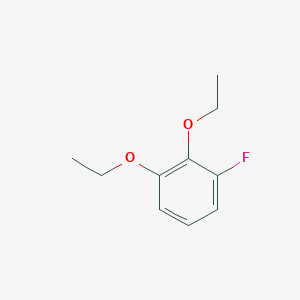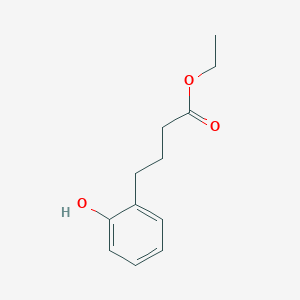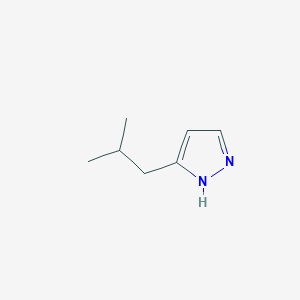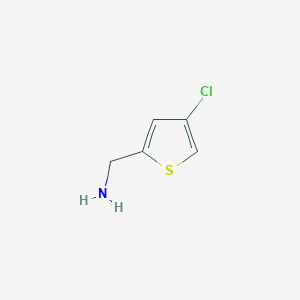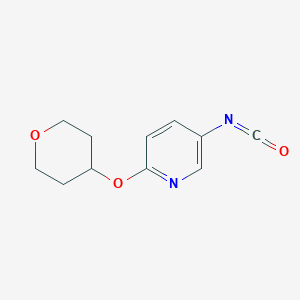
5-Isocyanato-2-(oxan-4-yloxy)pyridine
Vue d'ensemble
Description
5-Isocyanato-2-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H12N2O3 . It is used in various scientific experiments and has several applications in scientific research.
Synthesis Analysis
The synthesis of 5-Isocyanato-2-(oxan-4-yloxy)pyridine involves complex chemical reactions. Unfortunately, the specific synthesis process is not detailed in the available resources .Molecular Structure Analysis
The molecular structure of 5-Isocyanato-2-(oxan-4-yloxy)pyridine is determined by its molecular formula, C11H12N2O3 . The specific structural details are not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving 5-Isocyanato-2-(oxan-4-yloxy)pyridine are complex and depend on the conditions and reagents used. The specific reactions are not detailed in the available resources .Physical And Chemical Properties Analysis
5-Isocyanato-2-(oxan-4-yloxy)pyridine has a molecular weight of 220.22 g/mol. Other physical and chemical properties are not detailed in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally related to 5-Isocyanato-2-(oxan-4-yloxy)pyridine, such as those incorporating oxadiazole and pyridine units, have been synthesized and evaluated for their biological activities. For instance, derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis strains, with some derivatives being notably more active than conventional drugs like isoniazid, streptomycin, and ethambutol (Navarrete-Vázquez et al., 2007). This highlights the potential of pyridine derivatives in contributing to the development of new antimycobacterial agents.
Catalytic Applications
Rhodium-catalyzed reactions involving isocyanates, including potentially those similar to 5-Isocyanato-2-(oxan-4-yloxy)pyridine, have been explored for the synthesis of biologically relevant compounds. The addition of an alkenyl C-H bond to isocyanates via sp(2) C-H bond activation followed by intramolecular cyclization facilitates the production of 5-ylidene pyrrol-2(5H)-ones. These reactions can be performed under mild, neutral conditions without generating hazardous waste, emphasizing their environmental and practical benefits in organic synthesis (Hou et al., 2013).
Environmental and Water Treatment Research
Studies on the degradation mechanism of nitrogen heterocyclic compounds like pyridine in drinking water through dielectric barrier discharge (DBD) systems indicate the broader relevance of pyridine derivatives in environmental science. Such research sheds light on the potential pathways and effectiveness of DBD systems in treating water contaminated with heterocyclic compounds, potentially including derivatives of 5-Isocyanato-2-(oxan-4-yloxy)pyridine (Li et al., 2017).
Heterocyclic Compounds in Medicinal Chemistry
The broad utility of heterocyclic compounds, particularly those incorporating pyridine rings, is well-documented in medicinal chemistry. These compounds serve as key scaffolds in the development of therapeutic agents targeting a wide array of diseases, underscoring the potential of 5-Isocyanato-2-(oxan-4-yloxy)pyridine and its derivatives in contributing to novel drug development (Deep et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
5-isocyanato-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-13-9-1-2-11(12-7-9)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURMCGRWRMOXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640290 | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isocyanato-2-(oxan-4-yloxy)pyridine | |
CAS RN |
912569-54-1 | |
| Record name | 5-Isocyanato-2-[(tetrahydro-2H-pyran-4-yl)oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912569-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isocyanato-2-[(oxan-4-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



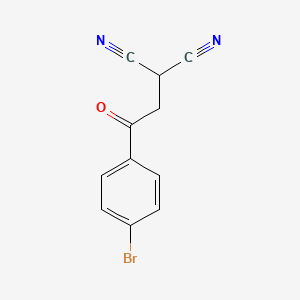
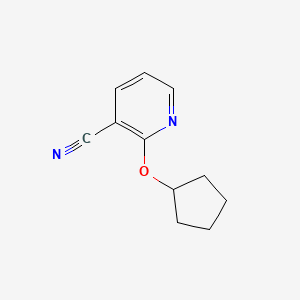
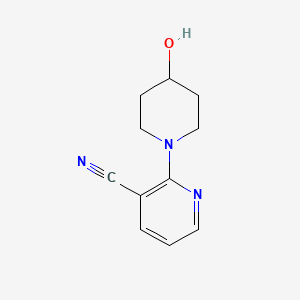
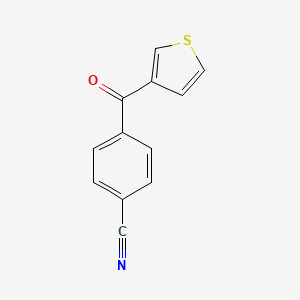
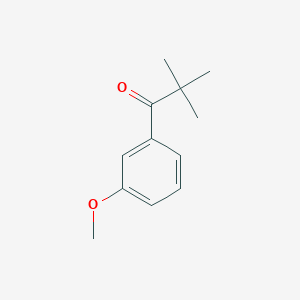
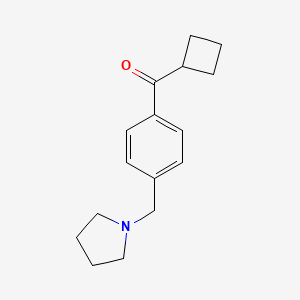
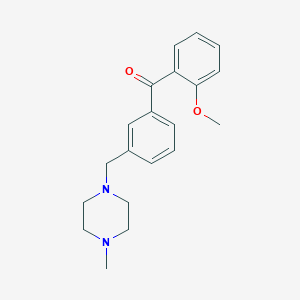
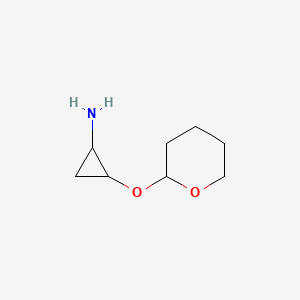
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)
